N-propan-2-ylhex-5-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-ylhex-5-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound features a hex-5-en-1-amine backbone with a propan-2-yl group attached to the nitrogen atom, making it a primary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylhex-5-en-1-amine can be achieved through several methods. One common approach involves the reductive amination of hex-5-en-1-al with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-5-en-1-nitrile with isopropylamine. This process is carried out under high pressure and temperature conditions to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-ylhex-5-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the hex-5-en-1-amine backbone can be reduced to form the saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Alkyl halides such as methyl iodide (CH3I) are used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
N-propan-2-ylhex-5-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propan-2-ylhex-5-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also act as a nucleophile, participating in reactions with electrophilic centers in biological systems .
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-1-amine: Lacks the propan-2-yl group, making it less sterically hindered.
N-propylhex-5-en-1-amine: Similar structure but with a propyl group instead of a propan-2-yl group.
N-isopropylhex-5-en-1-amine: Similar structure but with an isopropyl group instead of a propan-2-yl group.
Uniqueness
N-propan-2-ylhex-5-en-1-amine is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and specificity in certain applications compared to similar compounds .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-propan-2-ylhex-5-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-8-10-9(2)3/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
WFNWEPMNOHZKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.